Bis[(4-nitrophenyl)methyl] phosphate
Description
Overview of Phosphate (B84403) Esters in Academic and Industrial Contexts
Phosphate esters are a versatile class of organic compounds derived from the reaction of phosphoric acid with alcohols or phenols. medscape.comnih.gov These esters are categorized as mono-, di-, or triesters depending on how many of the acidic hydroxyl groups of phosphoric acid are replaced by organic groups. medscape.comnih.gov This structural variability allows for a wide range of chemical properties and applications.
In biochemistry and academic research, phosphate esters are fundamental to life. The backbone of DNA and RNA is constructed from phosphodiester linkages, which connect nucleosides to form the genetic blueprint of organisms. Molecules like adenosine (B11128) triphosphate (ATP) are high-energy phosphate esters that serve as the primary energy currency in cells. nih.gov Despite their biological importance, phosphate esters are often considered to have poor reactivity for nucleophilic substitution in synthetic organic chemistry, unless specific activation methods such as metal catalysis or photochemistry are employed. mdpi.com
Industrially, phosphate esters are indispensable. They are widely used as flame retardants, plasticizers to enhance the flexibility of polymers like PVC, and performance additives in lubricants and hydraulic fluids. nih.govchemicalbook.com Many are prized for their fire-resistant properties, including high ignition temperatures and low vapor pressures, making them suitable for high-risk environments like aviation and power generation. nih.govchemicalbook.com Furthermore, they function as highly effective surfactants, emulsifiers, corrosion inhibitors, and adhesion promoters in products ranging from industrial cleaners and metalworking fluids to paints and agricultural formulations. medscape.comresearchgate.netingentaconnect.com
| Application Area | Function | Examples of Use |
|---|---|---|
| Polymers & Plastics | Flame Retardants, Plasticizers | Used in PVC, textiles, and electronics to reduce flammability and increase flexibility. nih.govchemicalbook.com |
| Lubricants & Fluids | Hydraulic Fluids, Lubricant Additives, Corrosion Inhibitors | Fire-resistant hydraulic fluids for aerospace and turbines; anti-wear additives in engine oils. nih.govchemicalbook.comingentaconnect.com |
| Cleaners & Detergents | Surfactants, Wetting Agents, Hydrotropes | Ingredients in high-performance alkaline cleaners and detergents, stable across a broad pH range. medscape.comnih.govchemicalbook.com |
| Coatings & Adhesives | Adhesion Promoters, Emulsifiers, Dispersants | Enhance paint adhesion to metal surfaces; stabilize pigments in inks and coatings. medscape.comresearchgate.net |
| Agriculture | Emulsifiers, Dispersants | Used in the formulation of pesticides and herbicides. medscape.com |
Structural Characteristics and Functional Implications of Bis[(4-nitrophenyl)methyl] phosphate
This compound is a specific phosphate diester that is structurally distinct from the more commonly researched Bis(4-nitrophenyl) phosphate (BNPP). In this compound, the two 4-nitrophenyl groups are attached to the central phosphate moiety via a methylene (B1212753) (-CH2-) bridge, forming a benzyl (B1604629) ester linkage rather than a direct phenyl ester bond.
The key structural features of this molecule are:
A Phosphate Diester Core: The central O=P(OR)₂(OH) structure defines it as a phosphate diester.
Two 4-Nitrobenzyl Groups: The organic substituents are 4-nitrobenzyl groups. This consists of a benzene (B151609) ring substituted with a nitro group (-NO₂) at the para position and connected to the phosphate oxygen through a benzylic carbon.
These structural elements have significant functional implications. The nitro group (-NO₂) is a potent electron-withdrawing group, which influences the electronic environment of the entire molecule. In related compounds, this feature can increase the acidity of nearby protons and affect the reactivity of the ester linkages.
Furthermore, the ortho-nitrobenzyl group is well-established in chemical research as a photolabile or "caged" protecting group. acs.org Irradiation with UV light can induce a chemical transformation that cleaves the benzylic bond, releasing the protected molecule. acs.orgupenn.edu While the subject compound contains the para-isomer, its photochemistry is an area of potential research interest. The presence of the phosphate group, combined with the nitrobenzyl moieties, suggests potential applications in the controlled release of biologically active phosphates or as a specialized chemical intermediate. Despite these potential functions inferred from its structure, specific research detailing the synthesis and reactivity of this compound is not widely available in published literature.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₂O₉P |
| Molecular Weight | 384.24 g/mol |
| Structure | A central phosphate group esterified with two 4-nitrobenzyl alcohol molecules. |
| Key Functional Groups | Phosphate diester, Nitro group (-NO₂), Benzyl ester linkage (P-O-CH₂-Ar) |
Historical Development of Research Pertaining to Nitrophenyl Phosphate Esters
The history of nitrophenyl phosphate esters is a chapter within the broader story of organophosphorus chemistry. The synthesis of the first organophosphate compounds dates back to the 19th century. Early work by chemists like Lassaigne, who reacted alcohol with phosphoric acid around 1820, and later Franz Anton Voegeli, who created triethyl phosphate in 1848, laid the groundwork for the field. medscape.comnih.govresearchgate.netingentaconnect.com In 1854, Philippe de Clermont synthesized tetraethyl pyrophosphate (TEPP), which was later identified as the first organophosphate cholinesterase inhibitor. mdpi.comresearchgate.net
A pivotal development for nitrophenyl phosphates came in the mid-20th century with the introduction of para-nitrophenyl (B135317) phosphate (pNPP) as a chromogenic substrate for phosphatase enzymes. wikipedia.org Phosphatases cleave the phosphate group from pNPP, liberating para-nitrophenol, which in alkaline solution turns a distinct yellow color that can be easily measured with a spectrophotometer. wikipedia.orgsigmaaldrich.com This simple and inexpensive assay became a cornerstone of biochemistry and is widely used in techniques like the Enzyme-Linked Immunosorbent Assay (ELISA). wikipedia.orgmerckmillipore.comcaymanchem.com
Following the success of pNPP, related compounds like Bis(4-nitrophenyl) phosphate (BNPP) were utilized as substrates for other enzymes, specifically phosphodiesterases, which cleave diester bonds. chemicalbook.comsigmaaldrich.com Research on BNPP has often focused on its hydrolysis catalyzed by various metal complexes and its use as an inhibitor of certain glycosyltransferases. moleculardepot.comrsc.orgtargetmol.com
More recently, research has expanded to include nitrophenyl derivatives where the functional group is attached via a benzyl linkage. Ortho-nitrobenzyl phosphate esters have been synthesized and studied as photolabile protecting groups, or "caged compounds". acs.orgupenn.edu This modern application allows researchers to release biologically active molecules at a specific time and location by triggering cleavage with a pulse of light, demonstrating the continued evolution and utility of nitrophenyl phosphate esters in chemical research. acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O8P- |
|---|---|
Molecular Weight |
367.23g/mol |
IUPAC Name |
bis[(4-nitrophenyl)methyl] phosphate |
InChI |
InChI=1S/C14H13N2O8P/c17-15(18)13-5-1-11(2-6-13)9-23-25(21,22)24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2,(H,21,22)/p-1 |
InChI Key |
JSPSCIMSQMTXFU-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1COP(=O)([O-])OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COP(=O)([O-])OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Bis 4 Nitrophenyl Methyl Phosphate
Hydrolytic Cleavage Pathways of Phosphate (B84403) Esters
The hydrolysis of phosphate esters, such as Bis[(4-nitrophenyl)methyl] phosphate, can proceed through several mechanistic pathways. The specific pathway is influenced by factors such as pH, the nature of the nucleophile, and the presence of catalysts.
Nucleophilic Attack by Solvent and Anions (e.g., Peroxide, Fluoride, Phosphate Ions)
Water itself can act as a nucleophile in the hydrolysis of phosphate esters, although it is generally less reactive than the hydroxide (B78521) ion. The nucleophilic attack can be assisted by general base catalysis, where a base activates a water molecule by deprotonating it. youtube.com Other anions, such as peroxide, fluoride, and phosphate ions, can also serve as nucleophiles, and their reactivity is influenced by their basicity and solvation.
The distinction between concerted and stepwise mechanisms is a key aspect of phosphate ester hydrolysis. In a concerted mechanism , bond formation with the nucleophile and bond cleavage with the leaving group occur simultaneously in a single transition state. frontiersin.org In a stepwise mechanism , a pentacoordinate intermediate is formed, which then breaks down in a subsequent step to yield the products. frontiersin.org
The nature of the leaving group plays a significant role in determining which mechanism is favored. Good leaving groups tend to promote concerted mechanisms, while poor leaving groups are more likely to involve a stepwise pathway. researchgate.net Computational studies have been instrumental in elucidating these mechanistic details. For instance, theoretical studies on the alkaline hydrolysis of phosphate triesters have shown a clear correlation between the leaving group's pKa and the operative mechanism. researchgate.net
| Leaving Group pKa | Predominant Mechanism |
| > 8 | Stepwise (AN + DN) |
| < 8 | Concerted (ANDN) |
This table illustrates the general trend observed in the alkaline hydrolysis of phosphate triesters. researchgate.net
Intramolecular reactions can significantly accelerate the hydrolysis of phosphate esters. In these cases, a nucleophilic group within the same molecule attacks the phosphorus center. This is often observed in biological systems where enzymatic catalysis plays a role. libretexts.org For example, a nearby hydroxyl group can act as an intramolecular nucleophile, leading to the formation of a cyclic intermediate. This process is often more efficient than the corresponding intermolecular reaction due to favorable entropic factors.
Role of Water Activation in Hydrolysis
The activation of water is a critical step in many hydrolysis reactions. In neutral or acidic conditions, a general base can deprotonate a water molecule, increasing its nucleophilicity. youtube.com This "activated" water can then more readily attack the electrophilic phosphorus center. youtube.com The energy barrier for hydrolysis is largely influenced by the breaking of the O-H bond of the attacking water and the P-O bond of the substrate. Mechanisms that facilitate proton transfer from the attacking water molecule, either directly or via a relay system, can significantly lower the activation energy of the reaction.
Metal-Ion Catalyzed Hydrolysis of Phosphate Diesters and Triesters
Metal ions can act as powerful catalysts for the hydrolysis of phosphate esters. nih.gov They can facilitate the reaction through several mechanisms:
Lewis Acid Catalysis: The metal ion can coordinate to the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack.
Delivering a Nucleophile: A metal-bound hydroxide ion can act as a potent nucleophile. libretexts.org The pKa of a metal-coordinated water molecule is typically lower than that of free water, making the formation of the hydroxide ion more favorable.
Stabilizing the Transition State: The metal ion can stabilize the negative charge that develops on the oxygen atoms in the trigonal bipyramidal transition state.
Both mononuclear and dinuclear metal complexes have been shown to be effective catalysts. researchgate.net In some cases, two metal ions can work cooperatively to promote hydrolysis. buffalo.edu The effectiveness of a metal ion catalyst depends on its charge, coordination number, and the geometry of the complex it forms with the phosphate ester. frontiersin.org For example, DFT calculations on metal-cyclen complexes have shown that divalent complexes can be more reactive than their tetravalent counterparts in catalyzing phosphodiester hydrolysis. frontiersin.org
| Metal Complex | Proposed Catalytic Mechanisms |
| Divalent (Zn-C, Cu-C, Co-C) | Direct Attack (DA), Catalyst-Assisted (CA), Water-Assisted (WA) |
| Tetravalent (Ce-C, Zr-C, Ti-C) | Direct Attack (DA), Catalyst-Assisted (CA), Water-Assisted (WA) |
This table summarizes the mechanisms investigated for different metal-cyclen complexes in the hydrolysis of a model phosphodiester. frontiersin.org
Design and Application of Biomimetic Metallomicelles and Complexes
The hydrolysis of phosphate esters, such as this compound (BNPP), is a reaction of significant interest due to its relevance in biological processes and the potential for developing artificial metalloenzymes. Biomimetic systems, particularly those involving metallomicelles and metal complexes, have been extensively designed and studied to catalyze the cleavage of the highly stable phosphodiester bonds in BNPP.
Dinuclear metal complexes, featuring two metal ions in close proximity, have proven to be particularly effective catalysts for the hydrolysis of BNPP. These complexes mimic the active sites of natural metalloenzymes that cleave phosphate esters. A variety of metal ions have been incorporated into these biomimetic catalysts, including transition metals like copper(II), nickel(II), and zinc(II), as well as yttrium(III) and other lanthanides. rsc.orgresearchgate.netdeepdyve.com
The catalytic efficiency of these dinuclear complexes is often significantly higher than that of their mononuclear counterparts. For instance, oxamido-bridged dinuclear copper(II) complexes have been shown to be efficient catalysts for BNPP cleavage. researchgate.net Similarly, heterobinuclear complexes, such as a Zn(II)Ni(II) macrocyclic complex, have demonstrated substantial catalytic activity, with a rate enhancement of 10⁸-fold over the uncatalyzed reaction. deepdyve.com Lanthanide ions, known for their strong Lewis acidity, have also been employed in catalytic systems for phosphate ester hydrolysis. rsc.orgresearchgate.net The cooperative effect between two metal ions is a key factor in the enhanced catalytic activity of these dinuclear systems.
A crucial aspect of the catalytic mechanism in many dinuclear metal complexes is the role of a bridging hydroxide ion. This hydroxide, coordinated between the two metal centers, can act as a potent nucleophile, attacking the phosphorus center of the BNPP substrate. nih.gov The coordination of the substrate to the metal centers is a prerequisite for the nucleophilic attack. This coordination brings the substrate into close proximity to the activated hydroxide, facilitating the cleavage of the P-O bond.
Studies on a diiron(III)Fe(II) complex have provided insights into the dynamic nature of the active nucleophile. While the hydrolysis activity is associated with a μ-hydroxido (bridging hydroxide) species, the binding of the substrate can induce a change in the bonding mode, suggesting that a terminal hydroxide might be the actual nucleophile in the reaction. nih.gov The coordination of the phosphate group to the metal ions is also a critical step. In some systems, it is proposed that the phosphate substrate bridges the two metal ions, while in others, it may coordinate to only one of the metal ions. nih.gov
The kinetics of BNPP hydrolysis catalyzed by dinuclear metal complexes have been extensively studied to elucidate the reaction mechanisms and quantify the catalytic efficiency. These studies often reveal a significant rate enhancement compared to the spontaneous hydrolysis of BNPP. For example, the pseudo-first-order rate constant for BNPP hydrolysis catalyzed by a metallomicelle was found to be 3.05×10⁶ times greater than that of the uncatalyzed reaction. researchgate.net
Kinetic studies of an asymmetrical bis-pyridine pendant-armed macrocyclic heterobinuclear complex, ZnNiL₂, yielded a catalytic rate constant (kcat) of 1.64 × 10⁻³ s⁻¹ at pH 7.4 and 25 °C. deepdyve.com The pH of the reaction medium is a critical factor, with the catalytic activity often reaching a maximum at a specific pH value, indicating the involvement of proton transfer steps in the mechanism. researchgate.netresearchgate.net Thermodynamic parameters, such as the binding constant (K) of the substrate to the catalyst, can also be determined from kinetic data, providing further insights into the catalytic cycle. researchgate.netresearchgate.net
Table 1: Kinetic Parameters for the Hydrolysis of this compound (BNPP) by Various Catalysts
| Catalyst | kcat (s⁻¹) | Rate Enhancement | pH | Temperature (°C) |
|---|---|---|---|---|
| Oxamido-bridged dinuclear copper(II) metallomicelle | - | 3.05 x 10⁶ | 8.5 | 45 |
| ZnNiL₂ | 1.64 x 10⁻³ | 10⁸ | 7.4 | 25 |
Specificity of Metal Ions in Phosphate Ester Cleavage
The choice of metal ion in the design of biomimetic catalysts significantly influences their efficiency and specificity in cleaving phosphate esters like BNPP. Different metal ions possess distinct properties, such as Lewis acidity, coordination geometry, and redox potential, which in turn affect their catalytic performance.
Theoretical studies have shown that in the absence of metal ions, the cleavage of phosphate esters tends to follow a dissociative (DN + AN) pathway. nih.gov However, in the presence of two metal ions, an associative (AN + DN) mechanism becomes more favorable. nih.gov This highlights the crucial role of metal ions in altering the reaction pathway. The ability of 4f orbitals in lanthanide ions to interact with the phosphate group orbitals contributes to their catalytic activity. nii.ac.jp The specificity of metal ions is also evident in enzymatic systems, where different metallophosphatases exhibit preferences for certain metal ions to achieve optimal activity. anu.edu.au For instance, in the hydrolysis of BNPP by pyridyl Zn(II) complexes, the nature of the ligand and the coordination environment around the zinc ion were found to be critical for catalytic efficiency. nih.gov
Transesterification Reactions
Intra- and Intermolecular Transesterification Mechanisms
In addition to hydrolysis, this compound can undergo transesterification reactions, where an alkoxy or aryloxy group is exchanged. This process can occur through both intramolecular and intermolecular pathways.
Intermolecular transesterification involves the reaction of the phosphate ester with an external alcohol or alkoxide. This can be catalyzed by both acids and bases. masterorganicchemistry.com In the context of metal complex catalysis, a metal-coordinated alkoxide can act as a nucleophile, attacking the phosphorus center of BNPP to displace a nitrophenolate group. nih.gov
Intramolecular transesterification, on the other hand, involves the attack of a nucleophilic group within the same molecule. While less common for a simple diester like BNPP itself, this mechanism is highly relevant in the cleavage of RNA, a process often modeled by BNPP hydrolysis. In such cases, a neighboring hydroxyl group can attack the phosphorus center, leading to the formation of a cyclic phosphate intermediate. Some copper(II) complexes have been shown to cleave BNPP primarily through a transesterification mechanism rather than hydrolysis. mcgill.ca The specific reaction pathway, whether hydrolysis or transesterification, is influenced by the structure of the catalyst and the reaction conditions.
Catalysis in Transesterification Processes
Extensive literature searches did not yield any specific research findings or data on the catalytic activity of this compound in transesterification processes. The available scientific literature does not appear to cover the use of this particular compound as a catalyst for the exchange of alkoxy groups in esters.
Research in the field of transesterification catalysis is broad, with numerous studies focusing on various organophosphates. However, these studies investigate compounds with different structures, such as Bis(4-nitrophenyl) phosphate (BNPP), and their applications in reactions like hydrolysis or ring-opening polymerization, which are mechanistically distinct from transesterification. For instance, the methanolysis of Bis(p-nitrophenyl) phosphate has been studied, but this pertains to a different molecule.
Therefore, a detailed discussion, data tables, or mechanistic investigation regarding the role of this compound in catalyzing transesterification reactions cannot be provided due to the absence of relevant research in the public domain.
Enzymatic Interactions and Biochemical Applications of Bis 4 Nitrophenyl Methyl Phosphate
Use as a Substrate in Enzyme Kinetic Studies
Bis[(4-nitrophenyl)methyl] phosphate (B84403) is widely employed as an artificial substrate in enzyme kinetics, primarily due to the straightforward detection of its hydrolysis product. The cleavage of one of its phosphoester bonds releases a colored leaving group, providing a continuous and quantifiable measure of enzyme activity.
Quantification of Enzyme Activity (e.g., Phosphodiesterases from Plants and Microorganisms)
Bis[(4-nitrophenyl)methyl] phosphate is a key substrate for assaying the activity of phosphodiesterases (PDEs), enzymes that cleave phosphodiester bonds. This application is documented across various biological sources, including plants and microorganisms.
In plant science, the activity of extracellular phosphodiesterases from cultured tomato cells has been quantified using this substrate. core.ac.uk These enzymes are induced during phosphate starvation and play a role in nutrient scavenging. core.ac.uk Similarly, root phosphodiesterases from wetland plants have been assayed using this compound to understand their function in phosphate-limited environments. sigmaaldrich.com
In microbiology, the substrate is used to characterize novel phosphodiesterases. For instance, a phosphodiesterase (PdeA) from the bacterium Delftia acidovorans was shown to be most active on this compound. asm.org Likewise, a novel phosphodiesterase, CamPhoD, from the marine bacterium Cobetia amphilecti KMM 296, demonstrated the ability to hydrolyze this substrate. mdpi.com Studies on phosphodiesterases from Amoeba proteus and bacteriophage λ also utilized this compound to determine enzymatic activity and specificity. nih.govnih.gov Furthermore, researchers have identified and characterized phosphodiesterases from environmental samples, such as a metagenome from an Indian coalbed, by measuring their hydrolytic activity on this compound. nih.gov
The kinetic parameters for the hydrolysis of this compound by several microbial phosphodiesterases have been determined, providing insight into their catalytic efficiency.
Table 1: Kinetic Parameters of Microbial Phosphodiesterases with this compound as Substrate
| Enzyme Source | Km (mM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (M-1min-1) | Reference |
|---|---|---|---|---|
| Delftia acidovorans (PdeA) | 2.9 ± 0.1 | 879 ± 73 | 3.0 x 105 | asm.org |
| Coalbed Metagenome (PdeM) | 10.21 ± 1.6 | 1.02 x 105 | 1.0 x 107 | nih.gov |
| Clostridium thermocellum (CthPnkp) | 88 | 1390 | 1.58 x 104 | nih.gov |
| Bacteriophage λ (λ-Pase) | 10 ± 1.6 | - | - | nih.gov |
Release of Leaving Groups and Spectrophotometric Detection (e.g., p-nitrophenol)
The primary advantage of using this compound as a substrate is the enzymatic release of p-nitrophenol (pNP). neb.com The hydrolysis of the phosphodiester bond by an enzyme yields one molecule of p-nitrophenol and one molecule of p-nitrophenyl phosphate (pNPP). nih.govacs.org Under alkaline conditions, the liberated p-nitrophenol is converted to the p-nitrophenolate ion, which is a yellow-colored chromophore. core.ac.ukasm.orgsigmaaldrich.com
This color change allows for the reaction to be monitored in real-time using a spectrophotometer, typically by measuring the increase in absorbance at or near 405-410 nm. nih.govresearchgate.netsigmaaldrich.com The molar extinction coefficient of p-nitrophenol under these conditions is well-established (approx. 18,000 M⁻¹cm⁻¹), enabling a direct calculation of the amount of product formed and, consequently, the enzyme's reaction rate. nih.govneb.com This method is simple, continuous, and does not require radioactive isotopes, making it a staple in enzyme assays for phosphodiesterases and other relevant hydrolases. neb.comnih.gov
It is important to note that in assays where contaminating phosphomonoesterases are present, the initial product p-nitrophenyl phosphate can be further hydrolyzed to a second molecule of p-nitrophenol, which must be accounted for in the kinetic analysis. nih.govopenbiochemistryjournal.com
Assessment of Enzyme Efficiency and Specificity (e.g., Serine Hydrolases, Carboxylesterases)
While this compound is an excellent substrate for many phosphodiesterases, its interaction with other hydrolase families, such as serine hydrolases and carboxylesterases, is typically inhibitory rather than catalytic. researchgate.netresearchgate.netnii.ac.jp Therefore, it is not generally used to assess the efficiency of these enzymes as a substrate.
Instead, its utility in this context is as a tool to probe enzyme specificity. For example, comparing the hydrolytic activity of an enzyme on this compound versus other substrates like p-nitrophenyl phosphate (a phosphomonoester) or tris(p-nitrophenyl)phosphate (a phosphotriester) helps to define the enzyme's specific class. A novel phosphodiesterase from Delftia acidovorans showed high activity on the diester, limited activity on monoesters of phosphonates, and no activity on the triester, thereby confirming it as a phosphodiesterase. asm.org The alkaline phosphatase from Cobetia amphilecti (CamPhoD) exhibited a seven-fold higher catalytic efficiency with a phosphomonoester substrate compared to this compound, indicating it is primarily a phosphomonoesterase with phosphodiesterase capability. mdpi.com
Enzyme Inhibition Studies
This compound is a well-characterized inhibitor of several key enzyme families. Its organophosphate structure allows it to interact with the active sites of these enzymes, often leading to potent and, in some cases, irreversible inactivation.
Mechanisms of Enzyme Inhibition (e.g., Acetylcholinesterase)
Organophosphates, including this compound, are known as potent, irreversible inhibitors of acetylcholinesterase (AChE). wikipedia.orgnih.govcdc.gov AChE is a critical serine hydrolase responsible for breaking down the neurotransmitter acetylcholine. nih.gov
The mechanism of inhibition involves the organophosphate acting as a substrate analog. It binds to the active site of AChE, where the phosphorus atom is attacked by the nucleophilic hydroxyl group of a crucial serine residue. wikipedia.orgjove.com This results in the formation of a stable, covalent phosphoryl-enzyme complex and the release of a leaving group. nih.govjove.com This phosphorylation of the active site serine renders the enzyme inactive. nih.gov Unlike the rapid hydrolysis of the acetylated enzyme intermediate formed with the natural substrate, the dephosphorylation of the organophosphate-inhibited enzyme is extremely slow, on the order of days, effectively leading to irreversible inhibition. nih.gov This process can be followed by a secondary reaction known as "aging," where the phosphorylated enzyme complex undergoes a chemical modification, making it even more resistant to reactivation. jove.com
Competitive Inhibition of Glycosyltransferases and UDP-galactose Binding
This compound has been identified as an inhibitor of glycosyltransferases. cymitquimica.commoleculardepot.com Research has shown that it can inhibit UDP-galactose, a key sugar donor in glycosylation reactions, and is used as a tool to study the membrane topology of glycosyltransferases. cymitquimica.com Further studies have confirmed a general inhibitory effect on glycosyltransferases, linking this inhibition to their integration within membranes. moleculardepot.com This suggests that the phosphate moiety of the inhibitor may interfere with the binding of the nucleotide-sugar substrates essential for the function of these enzymes.
Formation of Phosphorylated Enzyme Adducts
This compound has been instrumental in the study of serine hydrolases, a class of enzymes that rely on a serine residue in their active site for catalysis. Research has shown that this compound can act as an inhibitor, forming a stable phosphorylated adduct with the enzyme. This covalent modification of the enzyme's active site serine residue effectively blocks its catalytic activity.
A key study investigated the reactions of a related compound, bis(p-nitrophenyl) methyl phosphate (BNMP), with liver carboxylesterases from various species and with alpha-chymotrypsin. nih.gov The findings revealed that BNMP reacts with these enzymes to release p-nitrophenol, a colored product that can be easily quantified, allowing for the titration of active sites. nih.gov The reaction results in a phosphorylated enzyme that is highly resistant to dephosphorylation, indicating the formation of a stable covalent adduct. nih.gov
The stoichiometry of the reaction, specifically the moles of p-nitrophenol released per mole of enzyme active site, varies depending on the enzyme. For instance, with carboxylesterases from chicken, sheep, and horse, as well as with alpha-chymotrypsin, approximately two moles of p-nitrophenol are released per active site titrated. nih.gov In contrast, pig liver carboxylesterase exhibits a different reaction pattern, initially forming a methyl p-nitrophenyl phosphoryl-carboxylesterase intermediate. nih.gov This intermediate can then either form a more stable methyl phosphoryl-enzyme or regenerate the free enzyme. nih.gov
The reaction of bis(p-nitrophenyl) [3H]methyl [32P]phosphate with chicken liver carboxylesterase demonstrated that one molecule of the inhibitor reacts with one molecule of the enzyme, releasing both p-nitrophenol groups and resulting in an inhibited enzyme with one covalently bound phosphorus atom and one methyl group. nih.gov
Table 1: Stoichiometry of p-Nitrophenol Release from Bis(p-nitrophenyl) methyl phosphate upon Reaction with Serine Hydrolases
| Enzyme | Moles of p-Nitrophenol Released per Active Site | Reference |
| Chicken Liver Carboxylesterase | ~2 | nih.gov |
| Sheep Liver Carboxylesterase | ~2 | nih.gov |
| Horse Liver Carboxylesterase | ~2 | nih.gov |
| Alpha-Chymotrypsin | ~2 | nih.gov |
| Pig Liver Carboxylesterase | ~2.2 | nih.gov |
This interactive table summarizes the stoichiometric release of p-nitrophenol, indicating the formation of phosphorylated enzyme adducts.
Investigation of Membrane Topology of Enzymes
This compound has proven to be a valuable probe for elucidating the membrane topology of enzymes, particularly glycosyltransferases. nih.govtandfonline.com These enzymes are often embedded within cellular membranes, making their structural and functional analysis challenging. The accessibility of the enzyme's active site to inhibitors can provide crucial insights into its orientation within the membrane.
The inhibitory effect of bis(p-nitrophenyl)phosphate on various glycosyltransferases, including sialyl-, fucosyl-, galactosyl-, mannosyl-, and glucosyltransferases, has been studied. nih.gov It acts as a competitive inhibitor with respect to the sugar nucleotide donor, such as UDP-galactose. nih.gov
Table 2: Differential Inhibition of Membrane-Bound Glycosyltransferases by Bis(p-nitrophenyl)phosphate
| Enzyme | Substrate | Inhibition by Bis(p-nitrophenyl)phosphate | Proposed Active Site Location | Reference |
| UDP-Glc:phospho-dolichyl glucosyltransferase | UDP-Glucose | Not Inhibited | Luminal | nih.gov |
| UDP-Glc:ceramide glucosyltransferase | UDP-Glucose | Markedly Inhibited | Cytosolic | nih.gov |
This interactive table illustrates how differential inhibition by Bis(p-nitrophenyl)phosphate can be used to infer the membrane topology of enzymes.
Research on Phosphate Ester-Modifying Enzymes
Characterization of Novel Phosphodiesterases from Metagenomic Sources
The search for novel enzymes with desired catalytic activities has led researchers to explore vast genetic reservoirs, such as metagenomes from diverse environments. This compound, often referred to as bis(p-nitrophenyl) phosphate or bis(pNPP) in the literature, is a key chromogenic substrate used in high-throughput screening assays to identify and characterize new phosphodiesterases. rsc.org The hydrolysis of bis(pNPP) by a phosphodiesterase releases p-nitrophenol, a yellow compound that can be easily detected and quantified spectrophotometrically, facilitating the discovery of active enzymes. rsc.org
A notable example is the identification and characterization of a novel phosphodiesterase, designated PdeM, from the metagenome of formation water from an Indian coalbed. rsc.org The gene encoding PdeM was cloned from a fosmid library that showed the ability to hydrolyze bis(pNPP). rsc.org The purified PdeM protein exhibited phosphodiesterase activity, and its kinetic parameters were determined using bis(pNPP) as the substrate. rsc.org
The study found that PdeM has a relatively low affinity for bis(pNPP), which is a characteristic shared with some other phosphodiesterases. rsc.org The enzyme's activity was dependent on the presence of Mn²⁺ ions. rsc.org
Table 3: Kinetic Parameters of the Novel Phosphodiesterase PdeM with Bis(p-nitrophenyl) phosphate as Substrate
| Kinetic Parameter | Value | Reference |
| K_m | 10.21 ± 1.6 mM | rsc.org |
| V_max | 3473 ± 373.8 µmoles min⁻¹ mg⁻¹ | rsc.org |
| k_cat | 102.45 x 10³ min⁻¹ | rsc.org |
| k_cat/K_m | 100.34 x 10⁵ M⁻¹ min⁻¹ | rsc.org |
This interactive table presents the detailed kinetic findings for a novel phosphodiesterase characterized using Bis(p-nitrophenyl) phosphate.
Design of Enzyme Mimics for Phosphate Ester Hydrolysis
The efficient hydrolysis of phosphate esters is a critical reaction in biology, and there is significant interest in developing synthetic catalysts, or enzyme mimics, that can replicate the function of natural phosphodiesterases. This compound is a widely used model substrate for evaluating the catalytic efficiency of these synthetic systems. moleculardepot.comtargetmol.comrsc.orgmedchemexpress.com Its hydrolysis can be conveniently monitored by the release of the chromogenic p-nitrophenolate anion.
A variety of enzyme mimics have been designed and tested using bis(4-nitrophenyl) phosphate as the substrate. These include metallomicelles and coordination complexes. For instance, the hydrolysis of bis(4-nitrophenyl) phosphate has been studied using oxamido-bridged dinuclear copper(II) complexes as catalysts. targetmol.com
In another approach, the hydrolysis of bis(4-nitrophenyl) phosphate by a Cu(II) bipyridine complex was significantly enhanced when the complex was attached to gold nanoparticles and irradiated with a green laser. moleculardepot.com This photo-enhanced catalysis demonstrates a novel strategy for controlling the activity of enzyme mimics. moleculardepot.com The catalytic reaction was monitored by observing the formation of 4-nitrophenolate. moleculardepot.com
The design of these synthetic catalysts often draws inspiration from the active sites of natural metalloenzymes that hydrolyze phosphate esters. By studying the kinetics of bis(4-nitrophenyl) phosphate hydrolysis with these mimics, researchers can gain insights into the mechanisms of catalysis and refine the design of more efficient artificial enzymes.
Table 4: Examples of Enzyme Mimics for Bis(4-nitrophenyl) phosphate Hydrolysis
| Enzyme Mimic | Key Feature | Substrate | Application | Reference |
| Oxamido-bridged dinuclear copper(II) complexes | Dinuclear metal center | Bis(4-nitrophenyl) phosphate | Study of catalytic mechanism | targetmol.com |
| Cu(II) bipyridine-capped gold nanoparticles | Plasmonic enhancement | Bis(4-nitrophenyl) phosphate | Photo-enhanced catalysis | moleculardepot.com |
| Metallomicelles | Micellar environment | Bis(4-nitrophenyl) phosphate | Mimicking hydrolytic enzymes | medchemexpress.com |
This interactive table provides examples of synthetic systems designed to mimic the hydrolytic activity of phosphodiesterases, using Bis(4-nitrophenyl) phosphate as a model substrate.
Theoretical and Computational Investigations of Bis 4 Nitrophenyl Methyl Phosphate Reactivity
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of phosphate (B84403) ester reactions. nih.govacs.org These computational methods allow for the detailed exploration of potential energy surfaces, providing a quantitative understanding of reaction pathways. nih.gov
The hydrolysis of phosphate esters is a critical reaction in many biological processes. acs.org Computational studies, often using model compounds like dimethylphosphate or p-nitrophenyl phosphate (pNPP), have been instrumental in delineating the possible reaction pathways. nih.govrsc.org The central question in many of these studies is the nature of the nucleophilic attack on the phosphorus center, which can proceed through either associative or dissociative mechanisms. acs.orgacs.org
In an associative (ANDN) mechanism, the bond to the incoming nucleophile forms to a significant extent before the bond to the leaving group breaks. beilstein-journals.org This pathway proceeds through a pentacoordinated intermediate or transition state. beilstein-journals.org Conversely, a dissociative (DN+AN) mechanism involves the initial cleavage of the bond to the leaving group, forming a metaphosphate intermediate, which is then attacked by the nucleophile. acs.org DFT studies have shown that the preferred mechanism can be highly sensitive to factors such as the nature of the leaving group and the surrounding solvent environment. acs.org For some phosphate esters, the associative and dissociative pathways can have similar energy barriers, suggesting that an enzyme's active site could selectively stabilize one over the other. acs.org
The hydrolysis of related compounds such as bis(p-nitrophenyl) phosphate (BNPP) has been shown to be catalyzed by various metal complexes, and DFT has been used to elucidate the catalytic process. researchgate.net These studies often explore different mechanistic possibilities, including direct attack by a nucleophile, a catalyst-assisted mechanism, or a water-assisted pathway. researchgate.net
A key strength of DFT calculations is the ability to determine the geometric and electronic structures of high-energy species like transition states and intermediates. acs.org For the hydrolysis of phosphate diesters, a common feature of the associative pathway is the formation of a pentacoordinated species with a trigonal bipyramidal geometry. beilstein-journals.org In this structure, the incoming nucleophile and the leaving group typically occupy the axial positions.
Benchmark studies on the hydrolysis of dimethylphosphate have been performed to assess the accuracy of various DFT functionals in calculating activation and reaction energies. nih.govacs.org These studies compare the DFT results to higher-level methods like CCSD(T) to identify the most reliable functionals for studying these reactions. nih.govacs.org The choice of functional can significantly impact the calculated energy barriers. researchgate.net For example, functionals like MPWB1K, MPW1B95, and PBE1PBE have been shown to be accurate for calculating the energies of dimethylphosphate hydrolysis. nih.govacs.org
| DFT Functional | Mean Unsigned Error (kcal/mol) vs. CCSD(T) | Reference |
|---|---|---|
| MPWB1K | Low | nih.govacs.org |
| MPW1B95 | Low | nih.govacs.org |
| B1B95 | Low | nih.govacs.org |
| PBE1PBE | Accurate for overall energies | nih.govacs.org |
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of large biological systems, such as an enzyme interacting with its substrate. These simulations can reveal how the binding of a substrate induces conformational changes in the enzyme and how the active site environment facilitates the chemical reaction.
Phosphotriesterases (PTEs) are enzymes that can hydrolyze a broad range of organophosphate triesters. nih.gov MD simulations have been employed to study the interaction of PTE with substrates like paraoxon (B1678428), a compound related to Bis[(4-nitrophenyl)methyl] phosphate. nih.gov These simulations have shown that the substrate can bind strongly to a metal ion in the active site. nih.gov Furthermore, the binding of the substrate can induce conformational changes in the loops near the active site. ornl.gov
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations have been particularly insightful. nih.gov In these methods, the chemically active region (the substrate and key active site residues) is treated with a higher level of theory (QM), while the rest of the protein and solvent are treated with a more computationally efficient method (MM). nih.gov For the detoxification of paraoxon by PTE, QM/MM simulations have supported a mechanism where a bridging hydroxide (B78521) ion between two zinc atoms in the active site acts as the nucleophile. nih.gov The rate-limiting step was identified as the distortion of the bound substrate to approach this nucleophile. nih.gov
| Simulation Focus | Key Observation | Implication | Reference |
|---|---|---|---|
| PTE with Paraoxon | Substrate binding induces conformational changes in active site loops. | Enzyme structure is dynamic and adapts to the substrate. | ornl.gov |
| QM/MM of Paraoxon Hydrolysis | A bridging hydroxide acts as the nucleophile. | Provides a detailed catalytic mechanism at the electronic level. | nih.gov |
| PTE Mutant Simulations | Mutations can alter substrate stereospecificity and enhance catalytic efficiency. | Offers insights for protein engineering to improve enzyme function. | ornl.gov |
Quantum Chemical Calculations of Catalyst-Substrate Complexes
Quantum chemical calculations, particularly QM/MM methods, are invaluable for studying the details of catalyst-substrate interactions at the atomic level. These calculations can model the electronic structure of the active site and provide insights into how a catalyst lowers the activation energy of a reaction.
In the context of phosphate ester hydrolysis, many enzymes and artificial catalysts utilize metal ions to facilitate the reaction. researchgate.netnih.gov Quantum chemical calculations have shown that metal ions can act as Lewis acids, activating the phosphoryl group for nucleophilic attack. researchgate.net For example, DFT calculations on the hydrolysis of pNPP catalyzed by iron (hydr)oxide nanoparticles revealed that the reaction involves the inner-sphere complexation between the phosphate group and a surface ferric iron atom. nih.gov The Lewis acidity of the iron atom, which is influenced by the nanoparticle's crystal facet, plays a crucial role in the reaction kinetics. nih.gov
QM/MM studies have also been applied to understand the catalytic mechanisms of various enzymes that process phosphate-containing substrates. For instance, in a novel esterase from Staphylococcus aureus, QM/MM calculations revealed the roles of specific active site residues in deprotonating the catalytic serine and stabilizing the tetrahedral intermediate. nih.gov Similarly, for the bifunctional fructose-1,6-bisphosphate aldolase/phosphatase, QM/MM studies have elucidated a multi-step reaction mechanism involving a Schiff base intermediate and identified key amino acid residues that act as proton shuttles. rsc.org
| System Studied | Computational Method | Key Finding | Reference |
|---|---|---|---|
| pNPP hydrolysis by iron (hydr)oxide nanoparticles | DFT | Inner-sphere complexation with surface Fe(III) activates the phosphate group. | nih.gov |
| BNPP hydrolysis by metal-cyclen complexes | DFT | Mapped plausible reaction pathways (direct attack, catalyst-assisted, water-assisted). | researchgate.net |
| Fructose-1,6-bisphosphate aldolase/phosphatase | QM/MM | Elucidated a seven-step mechanism involving a Schiff base intermediate. | rsc.org |
| Esterase from S. aureus | QM/MM | Identified roles of active site residues in catalysis and intermediate stabilization. | nih.gov |
Analytical Methodologies in Research on Bis 4 Nitrophenyl Methyl Phosphate
Spectroscopic Characterization for Mechanistic Insights
Spectroscopic methods are indispensable for gaining a deep understanding of the chemical transformations involving bis[(4-nitrophenyl)methyl] phosphate (B84403). By probing the interaction of molecules with electromagnetic radiation, researchers can follow the course of a reaction in real-time and identify the transient and stable species that are formed.
UV-Visible (UV-Vis) absorption spectroscopy is a powerful tool for monitoring chemical kinetics and understanding reaction mechanisms. thermofisher.com The technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. thermofisher.com For reactions involving bis[(4-nitrophenyl)methyl] phosphate, UV-Vis spectroscopy is particularly useful for tracking the formation or consumption of species that possess a chromophore, such as the nitrophenyl group.
A notable application is in monitoring the hydrolysis of phosphate esters. For instance, the hydrolysis of bis(4-nitrophenyl) phosphate can be observed by tracking the increase in absorbance of the product, 4-nitrophenolate, which has a distinct absorption maximum around 405 nm. rsc.org This allows for the calculation of reaction rates and the investigation of catalytic effects. rsc.org The progress of a reaction can be followed by recording the UV-Vis spectrum at different time intervals, which provides data on the change in concentration of reactants and products over time. researchgate.netnih.gov
Table 1: Application of UV-Vis Spectroscopy in Reaction Monitoring
| Reaction Studied | Species Monitored | Wavelength (nm) | Application | Reference |
|---|---|---|---|---|
| Hydrolysis of bis(4-nitrophenyl) phosphate | 4-nitrophenolate (product) | 405 | Kinetic analysis, catalyst efficiency | rsc.org |
| Reduction of 4-nitrophenol | 4-nitrophenol (reactant) | 400 | Monitoring catalytic reduction | nih.gov |
Mass spectrometry (MS) is a fundamental technique for the identification of chemical compounds by measuring their mass-to-charge ratio. In the context of this compound research, MS is employed to confirm the identity of the starting material, as well as to identify the products and any transient intermediates formed during a reaction. The molecular weight of bis(4-nitrophenyl) phosphate is 340.18 g/mol . chemicalbook.com
Liquid chromatography coupled with mass spectrometry (LC-MS) is a common approach, where the components of a reaction mixture are first separated by chromatography and then introduced into the mass spectrometer for detection and identification. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern is unique to a specific molecule and can be used to elucidate its structure. For bis(4-nitrophenyl) phosphate, with a precursor ion [M-H]⁻ at m/z 339, characteristic fragment ions are observed that help in its structural confirmation. massbank.eu
Table 2: Mass Spectrometry Data for Bis(4-nitrophenyl) phosphate
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| LC-ESI-QQ (MS/MS) | Negative | 339 | 138.0, 107.9, 78.9 | massbank.eu |
| LC-ESI-QQ | Negative | 339.2 | 186.9, 178.0 | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of molecules in solution. Both ¹H NMR and ³¹P NMR are highly relevant in the study of this compound. ¹H NMR provides information about the hydrogen atoms in the molecule, allowing for the characterization of the aromatic nitrophenyl groups. ³¹P NMR is particularly valuable as it directly probes the phosphorus nucleus, providing insights into the chemical environment of the phosphate group.
Changes in the chemical shift of the phosphorus atom can indicate the formation of reaction intermediates or products where the bonding or coordination around the phosphate has changed. While specific mechanistic studies on this compound using NMR are not extensively detailed in the provided context, the application of NMR for structural characterization of reaction products, such as 4-aminophenol (B1666318) from the reduction of 4-nitrophenol, demonstrates its utility in confirming reaction outcomes. researchgate.net
Chromatographic Separation Techniques for Product Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov For the analysis of reaction mixtures containing this compound, High-Performance Liquid Chromatography (HPLC) is the most prominently used technique. nih.gov
HPLC offers high resolution and is suitable for the separation of non-volatile compounds like this compound and its derivatives. sielc.comsielc.com A common method involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For the analysis of sodium bis(4-nitrophenyl) phosphate, a typical mobile phase consists of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The purity of commercial bis(4-nitrophenyl) phosphate is often verified using HPLC or LC-MS. targetmol.com
Thin-layer chromatography (TLC) is another planar chromatography technique that can be used for rapid qualitative analysis of reaction progress and for identifying the number of components in a mixture. nih.gov It operates on the same principle of separation as column chromatography, but on a flat plate coated with a thin layer of adsorbent material like silica (B1680970) gel. nih.gov
Table 3: Chromatographic Methods for the Analysis of Bis(4-nitrophenyl) phosphate Derivatives
| Technique | Stationary Phase | Mobile Phase Components | Application | Reference |
|---|---|---|---|---|
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Quantitative analysis, impurity isolation | sielc.com |
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Analysis of related dicarbamate compound | sielc.com |
Environmental Fate and Degradation Pathways of Organophosphates
Abiotic Hydrolytic Degradation in Aquatic Systems
In aquatic environments, the primary abiotic degradation pathway for organophosphate esters like Bis(4-nitrophenyl) phosphate (B84403) is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, leading to the formation of less complex and often less toxic compounds. The rate of abiotic hydrolysis is significantly influenced by environmental factors such as pH and temperature.
Temperature also plays a crucial role, with hydrolysis rates generally increasing with higher temperatures, following the principles of chemical kinetics nih.gov. The degradation of another organophosphate, chlorpyrifos, was found to increase with temperature in the range of 20–37 °C mdpi.com.
The abiotic hydrolysis of Bis(4-nitrophenyl) phosphate results in the cleavage of the phosphoester bonds, leading to the formation of 4-nitrophenol and 4-nitrophenyl phosphate researchgate.net. Further hydrolysis of 4-nitrophenyl phosphate would yield another molecule of 4-nitrophenol and inorganic phosphate.
Table 1: Factors Influencing Abiotic Hydrolysis of Organophosphates
| Factor | Influence on Hydrolysis Rate |
| pH | Generally, the rate increases with increasing pH (alkaline conditions). |
| Temperature | The rate increases with increasing temperature. |
| Chemical Structure | The nature of the leaving group and the substituents on the phosphorus atom affect the susceptibility to hydrolysis. |
Biotic Degradation by Microorganisms
Microorganisms play a vital role in the detoxification and removal of organophosphates from the environment. The primary mechanism of microbial degradation is enzymatic hydrolysis, which is generally more efficient than abiotic hydrolysis.
Enzymatic hydrolysis is the most significant step in the detoxification of organophosphorus compounds by microorganisms nih.govspringernature.com. A variety of microbial enzymes, particularly phosphodiesterases and phosphotriesterases, are capable of cleaving the ester bonds in these molecules.
Bis(4-nitrophenyl) phosphate is a known substrate for phosphodiesterases. For instance, a phosphodiesterase from bovine spleen has been shown to hydrolyze bis(p-nitrophenyl)phosphate nih.gov. Alkaline phosphatases, which are a type of phosphomonoesterase, can also exhibit phosphodiesterase activity and hydrolyze bis(p-nitrophenyl) phosphate mdpi.commdpi.com. The enzymatic hydrolysis of Bis(4-nitrophenyl) phosphate yields 4-nitrophenol and 4-nitrophenyl phosphate.
The kinetics of these enzymatic reactions are crucial for understanding the rate of degradation. The hydrolysis of nitrophenyl phosphates by Escherichia coli alkaline phosphatase has been studied, revealing that the rates of phosphorylation and dephosphorylation of the enzyme are pH-dependent nih.gov. While specific kinetic parameters for the hydrolysis of Bis(4-nitrophenyl) phosphate by a wide range of microbial phosphodiesterases are not detailed in the provided search results, the general principles of Michaelis-Menten kinetics apply.
Table 2: Enzymes Involved in the Hydrolysis of Bis(4-nitrophenyl) phosphate
| Enzyme Class | Specific Enzyme Example | Substrate | Products |
| Phosphodiesterase | Bovine Spleen Phosphodiesterase IV | Bis(p-nitrophenyl)phosphate | 4-nitrophenol, 4-nitrophenyl phosphate |
| Alkaline Phosphatase | Escherichia coli Alkaline Phosphatase | Nitrophenyl phosphates | Nitrophenol, Phosphate |
Microbial communities can adapt to the presence of organophosphates in the environment, leading to enhanced degradation rates. This adaptation can occur through the induction of specific degradative enzymes or through the selection of microbial strains with a greater capacity for organophosphate metabolism. The presence of organophosphates can stimulate the evolution of new enzymes capable of their degradation nih.gov.
While the primary degradation pathway for Bis(4-nitrophenyl) phosphate is hydrolysis, microorganisms may possess novel pathways for the further degradation of the resulting products, such as 4-nitrophenol. The biodegradation of 4-nitrophenol by various bacteria has been extensively studied. For example, an Anthrobacter sp. has been shown to utilize 4-nitrophenol as a sole source of carbon and nitrogen, with hydrogenation and deoxidation being key reactions in its degradation to hydroquinone sci-hub.seresearchgate.net. Engineered strains of E. coli have also been constructed to degrade p-nitrophenol via the hydroquinone pathway nih.gov.
The degradation of the parent compound, Bis(4-hydroxyphenyl)methane (Bisphenol F), by Sphingobium yanoikuyae involves hydroxylation and subsequent oxidation and cleavage of the aromatic rings nih.govresearchgate.net. This suggests that microorganisms capable of degrading the aromatic moieties of Bis(4-nitrophenyl) phosphate could also exist, leading to complete mineralization. The presence of electron-withdrawing nitro groups on the aromatic rings of Bis(4-nitrophenyl) phosphate can make the compound more resistant to oxidative degradation compared to non-nitrated analogues nih.gov.
Predicting the biodegradation potential of chemical compounds is essential for environmental risk assessment. Theoretical models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for this purpose. QSAR models aim to establish a relationship between the chemical structure of a compound and its biological activity, including its susceptibility to biodegradation springernature.com.
For organophosphorus compounds, QSAR models have been developed to predict their ecotoxicological properties and degradation. These models use molecular descriptors that quantify various aspects of the chemical structure to predict the rate and extent of biodegradation springernature.com. A 3D-QSAR pharmacophore model has been constructed to evaluate the biodegradation and photodegradation of organophosphorus flame retardants nih.gov.
Q & A
Q. What are the primary experimental applications of BNPP in enzymatic and catalytic studies?
BNPP is widely used as a minimalist DNA/RNA model substrate to study phosphoester hydrolysis mechanisms. Its activated ester bonds mimic the cleavage of nucleic acid backbones, making it critical for investigating enzyme kinetics (e.g., phosphatases, carboxylesterases) and synthetic catalysts like cerium-doped carbon dots . Methodologically, BNPP hydrolysis is monitored via UV-Vis spectroscopy by tracking 4-nitrophenol release at 400 nm .
Q. What safety precautions are necessary when handling BNPP in laboratory settings?
BNPP is classified as hazardous (Aquatic Chronic 1, H410) due to its environmental toxicity. Researchers should use personal protective equipment (PPE), avoid aqueous waste release, and store it in dark, dry conditions at −20°C to prevent degradation . Hydrolysis byproducts like 4-nitrophenol require proper disposal protocols .
Q. How is BNPP prepared and standardized for kinetic assays?
BNPP is typically dissolved in Tris or sodium hydroxide buffers (pH 7–9) at concentrations of 10–50 mM. Standardization involves enzymatic validation (e.g., alkaline phosphatase activity) and purity checks via HPLC or TLC to ensure ≤0.05% free 4-nitrophenol contamination . Reaction rates are normalized against controls to account for non-enzymatic hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictory inhibition data when using BNPP in carboxylesterase studies?
BNPP potently inhibits carboxylesterases (IC50 <1 μM), but discrepancies arise due to isoform-specific interactions (e.g., CES1 vs. CES2). To address this:
- Compare kinetic parameters (Km, Vmax) across enzyme isoforms using standardized substrates like 4-nitrophenyl acetate.
- Use competitive inhibition models and molecular docking simulations to identify binding site variations .
- Validate findings with orthogonal assays (e.g., fluorescence-based probes) .
Q. What methodological considerations are critical for designing BNPP-based photocatalysis experiments?
BNPP degradation pathways under photocatalysis (e.g., Ce-doped materials) require:
- LC-MS/MS to distinguish hydrolysis products (e.g., methyl 4-nitrophenyl phosphate vs. dimethyl phosphate), as toxic intermediates may persist .
- pH control (near-neutral) to favor Ce(IV)-phosphate covalent intermediates, enhancing catalytic turnover .
- Quenching assays with NaOH to halt reactions at precise timepoints for accurate product quantification .
Q. How can BNPP hydrolysis data be reconciled with conflicting mechanistic proposals in abiotic systems?
Conflicting mechanisms (e.g., nucleophilic vs. oxidative pathways) are resolved by:
- Isotopic labeling (e.g., <sup>18</sup>O-H2O) to track oxygen sources in phosphate intermediates.
- Kinetic isotope effects (KIE) and Arrhenius plots to differentiate rate-limiting steps.
- Spectroscopic characterization (e.g., Raman, <sup>31</sup>P NMR) of transient pentacoordinate phosphorane intermediates .
Q. What strategies mitigate interference from BNPP degradation byproducts in environmental toxicity assays?
Toxic byproducts like methyl 4-nitrophenyl phosphate require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
